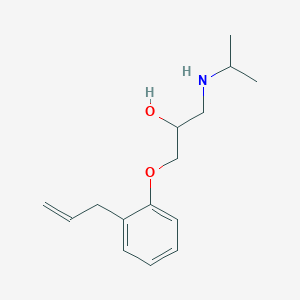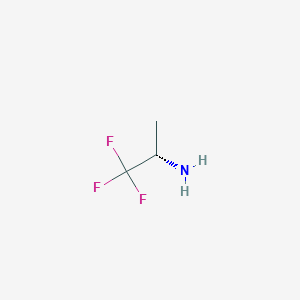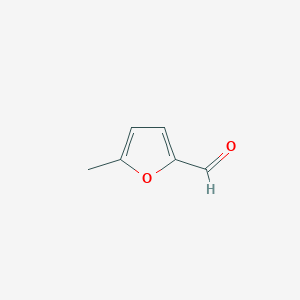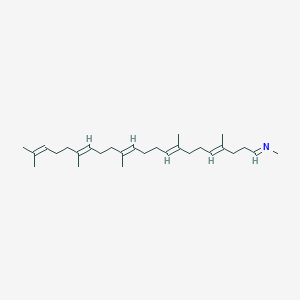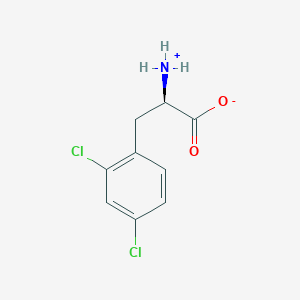
(2R)-2-azaniumyl-3-(2,4-dichlorophenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-azaniumyl-3-(2,4-dichlorophenyl)propanoate, commonly known as DAPT, is a chemical compound that has been widely used in scientific research. It is a gamma-secretase inhibitor that has been shown to have potential therapeutic effects in various diseases, including Alzheimer's disease, cancer, and cardiovascular disease.
Mecanismo De Acción
DAPT works by inhibiting the activity of gamma-secretase, an enzyme that is involved in the cleavage of various proteins, including amyloid precursor protein and Notch. By inhibiting gamma-secretase, DAPT reduces the production of amyloid beta peptides and Notch intracellular domain, which are involved in the development of Alzheimer's disease and cancer, respectively.
Efectos Bioquímicos Y Fisiológicos
DAPT has been shown to have various biochemical and physiological effects. In Alzheimer's disease, DAPT reduces the production of amyloid beta peptides and reduces the deposition of amyloid plaques in the brain. In cancer, DAPT inhibits the Notch signaling pathway, which leads to reduced cell proliferation and survival. In cardiovascular disease, DAPT has anti-inflammatory effects and inhibits smooth muscle cell proliferation, which can reduce the risk of atherosclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DAPT in lab experiments is its specificity for gamma-secretase inhibition. DAPT has been shown to have minimal off-target effects, which makes it a reliable tool for studying the role of gamma-secretase in various diseases. However, one of the limitations of using DAPT is its potential cytotoxicity at high concentrations. Researchers need to carefully optimize the concentration of DAPT to avoid any potential cytotoxic effects.
Direcciones Futuras
There are several future directions for the use of DAPT in scientific research. One direction is to further investigate its therapeutic potential in various diseases, including Alzheimer's disease, cancer, and cardiovascular disease. Another direction is to explore its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, researchers can investigate the potential side effects of DAPT and develop strategies to minimize them.
Conclusion:
In conclusion, DAPT is a gamma-secretase inhibitor that has been widely used in scientific research for its potential therapeutic effects in various diseases. Its specificity for gamma-secretase inhibition makes it a reliable tool for studying the role of gamma-secretase in disease development. However, its potential cytotoxicity at high concentrations needs to be carefully considered. Future research can further explore its therapeutic potential and potential side effects.
Métodos De Síntesis
DAPT can be synthesized by reacting (R)-3-amino-2-hydroxypropionic acid with 2,4-dichlorobenzaldehyde in the presence of acetic acid and sodium cyanoborohydride. The resulting product is then treated with hydrochloric acid to obtain DAPT as a hydrochloride salt.
Aplicaciones Científicas De Investigación
DAPT has been extensively studied for its potential therapeutic effects in various diseases. In Alzheimer's disease, DAPT has been shown to inhibit the production of amyloid beta peptides, which are believed to play a major role in the development of the disease. In cancer, DAPT has been shown to inhibit the Notch signaling pathway, which is involved in cell proliferation and survival. In cardiovascular disease, DAPT has been shown to have anti-inflammatory effects and to inhibit smooth muscle cell proliferation.
Propiedades
Número CAS |
114872-48-9 |
|---|---|
Nombre del producto |
(2R)-2-azaniumyl-3-(2,4-dichlorophenyl)propanoate |
Fórmula molecular |
C9H9Cl2NO2 |
Peso molecular |
234.08 g/mol |
Nombre IUPAC |
(2R)-2-azaniumyl-3-(2,4-dichlorophenyl)propanoate |
InChI |
InChI=1S/C9H9Cl2NO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m1/s1 |
Clave InChI |
GWHQTNKPTXDNRM-MRVPVSSYSA-N |
SMILES isomérico |
C1=CC(=C(C=C1Cl)Cl)C[C@H](C(=O)[O-])[NH3+] |
SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(C(=O)[O-])[NH3+] |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)CC(C(=O)[O-])[NH3+] |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B50950.png)



![4-Methylfuro[3,2-c]pyridine 5-oxide](/img/structure/B50956.png)
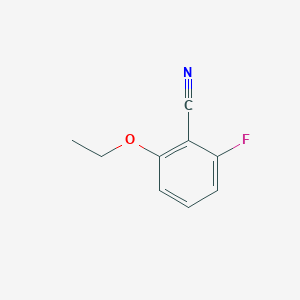
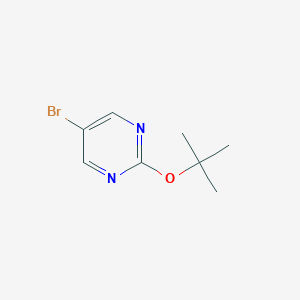
![3-[(2-Carboxyethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50963.png)

